2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
説明
The compound 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a derivative of the imidazo[5,1-f][1,2,4]triazin-4(1H)-one scaffold, a heterocyclic framework frequently explored in medicinal chemistry. The 2-ethoxyphenyl group at position 2 and dimethyl substituents at positions 5 and 7 are critical for modulating solubility, bioavailability, and target binding.
特性
IUPAC Name |
2-(2-ethoxyphenyl)-5,7-dimethyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-4-21-12-8-6-5-7-11(12)14-17-15(20)13-9(2)16-10(3)19(13)18-14/h5-8H,4H2,1-3H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCQPYVFQIZZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NC(=C3C(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Table 1: N-Amination and Cyclization Yields for Selected Imidazoles
| Imidazole Derivative | N-Aminoimidazole Yield (%) | Imidazotriazinone Yield (%) |
|---|---|---|
| 10 | 41 | 72 |
| 13 | 38 | 68 |
| 16 | 45 | 75 |
Mechanistic Insight :
The use of LHMDS deprotonates the imidazole, facilitating nucleophilic attack by O-(diphenylphosphinyl)hydroxylamine. Subsequent cyclization with formamide proceeds via intramolecular nucleophilic acyl substitution.
Sterically Hindered Triazinone Synthesis
For derivatives with bulky substituents (e.g., 2-ethoxybenzonitrile), acylation followed by high-pressure ammonolysis or base-mediated cyclization is employed.
Protocol :
-
Acylation : Treat N-aminoimidazole (e.g., compound 20) with 2-ethoxybenzoyl chloride (52% yield).
-
Cyclization : React acylated intermediate with potassium tert-butoxide in tert-butanol at 160°C (72% yield).
Industrial Adaptation :
-
Scalability requires precise temperature control and catalyst recycling.
Comparative Analysis of Methodologies
Table 2: Efficiency of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Dakin-West Route | 5 | 19–50 | Established protocol |
| Imidazole Cyclization | 3 | 15–72 | Avoids unstable intermediates |
| N-Amination/Cyclization | 2 | 41–75 | High purity, scalable |
Trade-offs :
-
The Dakin-West route remains useful for small-scale medicinal chemistry but suffers from low yields.
-
N-Amination/Cyclization offers industrial viability but requires optimization for each derivative.
Optimization Strategies and Industrial Considerations
Reagent Selection :
-
Solvents : NMP or DMF enhances N-amination efficiency due to high polarity.
-
Bases : LHMDS outperforms sodium hydride in minimizing side reactions (e.g., Ha formation).
Process Improvements :
-
Continuous Flow Systems : Mitigate exothermic risks during cyclization.
-
In-Line Analytics : HPLC monitoring (C18 column, acetonitrile/water gradient) ensures reaction completion.
Environmental Impact :
化学反応の分析
Types of Reactions
2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Synthesis of Pharmaceutical Compounds
One of the primary applications of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is as an intermediate in the synthesis of Vardenafil, a medication used to treat erectile dysfunction. The compound's structural features facilitate its integration into complex synthetic pathways leading to biologically active molecules .
Anticancer Research
Recent studies have indicated that imidazo[5,1-f][1,2,4]triazin derivatives exhibit promising anticancer activity. Research has focused on their ability to inhibit specific kinases involved in cancer cell proliferation. The unique structural characteristics of this compound may enhance its efficacy as a kinase inhibitor .
Antiviral Activity
Emerging research suggests that compounds similar to this compound may possess antiviral properties. Preliminary studies have shown potential effectiveness against viral infections by interfering with viral replication mechanisms .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of imidazo[5,1-f][1,2,4]triazin derivatives. Some studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting a possible role in treating neurodegenerative diseases .
Case Study 1: Synthesis of Vardenafil
In a detailed synthesis process documented in pharmaceutical chemistry literature, this compound was utilized as a key intermediate for Vardenafil production. The study highlighted the efficiency of this compound in facilitating the formation of the active pharmaceutical ingredient (API) through various reaction pathways .
Case Study 2: Anticancer Activity Assessment
A recent publication investigated the anticancer properties of several imidazo[5,1-f][1,2,4]triazin derivatives. The researchers found that derivatives with substitutions similar to those found in this compound exhibited significant inhibition of cancer cell lines in vitro. This study underscores the compound's potential as a lead structure for developing new anticancer agents .
Case Study 3: Neuroprotection Against Oxidative Stress
Another study explored the neuroprotective effects of imidazo[5,1-f][1,2,4]triazin derivatives on neuronal cell cultures exposed to oxidative stress. Results indicated that certain derivatives provided substantial protection against cell death and maintained cellular function better than controls. This suggests that compounds like this compound could be further evaluated for neuroprotective therapies .
作用機序
The mechanism of action of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
類似化合物との比較
Comparison with Structural Analogues
Substitution Patterns and Molecular Properties
The table below compares the target compound with key analogues reported in the evidence:
*Calculated based on structural similarity to CAS 224789-21-3 (C₁₇H₂₀N₄O₂) with dimethyl substitution.
Key Observations:
Substituent Impact: 5,7-Dimethyl vs. Ethoxyphenyl Group: The 2-ethoxyphenyl moiety is conserved across analogues, suggesting its critical role in PDE5 binding via π-π stacking or hydrogen bonding .
Biological Activity: Piperidenafil and related analogues are illicitly added to dietary supplements for erectile dysfunction due to PDE5 inhibition . Substitutions at position 7 (e.g., propyl in Piperidenafil vs. methyl in the target compound) may alter potency and selectivity for PDE isoforms . BAY60-7550, despite structural similarities, targets PDE2, highlighting how minor substituent changes shift pharmacological activity .
生物活性
2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one, identified by its CAS number 224789-20-2, is a compound that plays a significant role as an intermediate in the synthesis of Vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor used primarily for treating erectile dysfunction. This article explores the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C15H16N4O2
- Molecular Weight : 284.31 g/mol
- Structure : The compound features a triazine core with ethoxy and dimethyl substitutions that are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of Vardenafil. The following sections detail its pharmacological effects and mechanisms.
Pharmacological Effects
- PDE5 Inhibition : As an intermediate in Vardenafil synthesis, this compound contributes to the inhibition of phosphodiesterase type 5 (PDE5), which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, facilitating penile erection.
- Selectivity : Studies indicate that compounds structurally related to this imidazotriazine exhibit varying degrees of selectivity towards PDE5 over other phosphodiesterases (PDEs). This selectivity is crucial for minimizing side effects associated with non-selective PDE inhibition.
- Metabolic Stability : Research shows that modifications in the structure can enhance metabolic stability and bioavailability. For instance, the introduction of specific substituents can lead to improved pharmacokinetic profiles.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
Table 1: Summary of Biological Activity Studies
The mechanism by which this compound exerts its effects involves:
- Inhibition of PDE5 : By blocking this enzyme, it prevents the breakdown of cGMP, leading to prolonged vasodilation.
- Enhancement of Nitric Oxide (NO) Signaling : The compound indirectly enhances NO signaling pathways crucial for erectile function.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural identity and purity of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one?
- Methodological Answer :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to assign proton and carbon environments. For example, the ethoxyphenyl and dimethylimidazotriazinone moieties can be confirmed via characteristic splitting patterns and coupling constants in NMR spectra .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. Ensure ≥95% purity (area normalization), as reported for structurally related compounds .
Q. How can researchers optimize the synthetic route for this compound?
- Methodological Answer :
- Key Steps :
Heterocycle Formation : Condense 2-ethoxyphenyl precursors with triazine intermediates under microwave-assisted conditions to enhance reaction efficiency.
Regioselective Methylation : Use dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to selectively methylate positions 5 and 7 of the imidazotriazinone core .
- Yield Improvement : Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF for polar intermediates). Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient).
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported synthetic yields of imidazotriazinone derivatives?
- Methodological Answer :
- Root-Cause Analysis : Compare reaction conditions (e.g., temperature, catalyst loading) across studies. For example, entry 20 in shows 79.2% purity for a chloro-substituted analogue, likely due to incomplete purification or side reactions .
- Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents. Validate purity with orthogonal methods (HPLC + LC-MS) to detect trace byproducts .
Q. How can researchers assess the phosphodiesterase (PDE) inhibitory activity of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazotriazinone in cellular models?
- Methodological Answer :
- Assay Design :
Enzyme Inhibition : Use recombinant PDE isoforms (e.g., PDE1, PDE2) in fluorometric or radiometric assays with cAMP/cGMP substrates. Reference inhibitors like BAY60-7550 (PDE2 IC₅₀ = 1 μM) can serve as positive controls .
Cellular Target Engagement : Treat HEK293 cells expressing PDE2A and measure intracellular cAMP/cGMP levels via ELISA or FRET-based biosensors after forskolin/NO donor stimulation .
Q. What experimental approaches are suitable for studying the structure-activity relationship (SAR) of imidazotriazinone derivatives?
- Methodological Answer :
- SAR Workflow :
Analog Synthesis : Introduce substituents at the ethoxyphenyl (e.g., halogenation at position 5) or imidazotriazinone core (e.g., propyl vs. methyl groups) .
Pharmacological Profiling : Test analogues in PDE inhibition assays and correlate substituent effects with IC₅₀ values. For example, iodination at position 5 ( , entry 21) may enhance potency due to increased lipophilicity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with PDE catalytic domains .
Methodological Notes
- Synthesis Troubleshooting : Low yields may arise from steric hindrance during cyclization. Consider using bulkier bases (e.g., DBU) to deprotonate intermediates .
- Analytical Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
